(S)-climbazole

Description

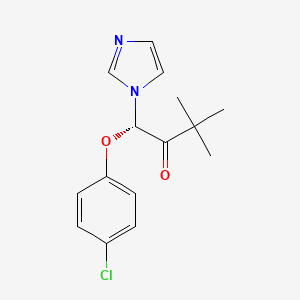

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H17ClN2O2 |

|---|---|

Molecular Weight |

292.76 g/mol |

IUPAC Name |

(1S)-1-(4-chlorophenoxy)-1-imidazol-1-yl-3,3-dimethylbutan-2-one |

InChI |

InChI=1S/C15H17ClN2O2/c1-15(2,3)13(19)14(18-9-8-17-10-18)20-12-6-4-11(16)5-7-12/h4-10,14H,1-3H3/t14-/m0/s1 |

InChI Key |

OWEGWHBOCFMBLP-AWEZNQCLSA-N |

SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |

Isomeric SMILES |

CC(C)(C)C(=O)[C@@H](N1C=CN=C1)OC2=CC=C(C=C2)Cl |

Canonical SMILES |

CC(C)(C)C(=O)C(N1C=CN=C1)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Enantioselective Pathways for S Climbazole

Established Synthetic Routes to Racemic Climbazole (B1669176)

The commercial production of climbazole typically yields a racemic mixture, and several synthetic methods have been established. The most common industrial synthesis involves a nucleophilic substitution reaction. This process starts with a halogenated α-ether ketone, specifically 1-(4-chlorophenoxy)-1-chloro-3,3-dimethyl-2-butanone, which is reacted with imidazole (B134444).

Reaction Scheme: 1-(4-chlorophenoxy)-1-chloro-3,3-dimethyl-2-butanone + Imidazole → Racemic Climbazole + HCl

Patented procedures describe variations in reaction conditions to optimize yield and purity. For instance, one method involves dissolving the chloroether ketone, imidazole, and an acid binder in toluene (B28343) and heating the mixture for several hours. mdpi.com Subsequent purification steps, such as washing with water and recrystallization from a suitable solvent system, are performed to isolate the final product. mdpi.comnih.gov Another patented method aims to reduce production costs and waste by minimizing the amount of imidazole used and recycling the catalyst. rsc.org

A different synthetic approach begins with 4-chloro-3-nitrobenzonitrile. nih.gov This multi-step process involves a reaction with diethylamine, followed by reduction of the nitro group to an amine, and finally, reaction with chloroacetyl chloride to form the climbazole structure. nih.gov

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Starting Materials | 1-(4-chlorophenoxy)-1-chloro-3,3-dimethyl-2-butanone, Imidazole | 4-chloro-3-nitrobenzonitrile, Diethylamine, Chloroacetyl chloride |

| Solvent | Toluene mdpi.com | Not specified |

| Key Steps | Nucleophilic substitution mdpi.com | Nitrile conversion, Reduction, Acylation nih.gov |

| Additives | Acid-binding agent (e.g., n,n-dimethylbenzylamide) mdpi.comnih.gov | Reducing agent (e.g., iron powder) nih.gov |

| Purification | Crystallization, Washing mdpi.comnih.gov | Not specified |

A summary of established synthetic routes to racemic climbazole.

Development of Enantioselective Synthetic Strategies for (S)-Climbazole

While methods for the analytical separation of climbazole enantiomers using chiral chromatography have been developed, demonstrating that chiral recognition is feasible, specific preparative routes for the asymmetric synthesis of this compound are not extensively documented in peer-reviewed literature. rsc.orgnih.gov Therefore, this section explores potential enantioselective strategies based on established chemical principles and successful syntheses of structurally related chiral azole antifungals.

The primary challenge in synthesizing this compound is controlling the stereochemistry at the single chiral center. The key precursor is the prochiral ketone, 1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)-butan-2-one, which could theoretically be produced enantioselectively or resolved. Alternatively, asymmetric reduction of the corresponding ketone precursor to climbazole could be envisioned.

Asymmetric catalysis offers a powerful method for establishing stereocenters with high efficiency. openstax.org For this compound, a potential catalytic asymmetric approach would involve the enantioselective reduction of a prochiral precursor ketone. This strategy has been successfully applied to the synthesis of other complex chiral molecules. For instance, the synthesis of the triazole antifungal agent efinaconazole (B1671126) involves the catalytic asymmetric cyanosilylation of a ketone to construct the crucial tetrasubstituted stereocenter. acs.org

A hypothetical route to this compound could involve the asymmetric hydrosilylation of the prochiral ketone 1-(4-chlorophenoxy)-3,3-dimethyl-1-(imidazol-1-yl)butan-2-one, followed by oxidation. This type of transformation often employs chiral transition-metal complexes (e.g., rhodium, iridium, or copper) with chiral phosphine (B1218219) ligands to induce enantioselectivity. skku.eduacs.org The choice of catalyst and reaction conditions would be critical to achieving high enantiomeric excess (ee) of the desired (S)-enantiomer.

Chiral auxiliary-mediated synthesis is a classic strategy where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. science.gov After the desired chiral center is created, the auxiliary is removed. For this compound, a chiral auxiliary could be appended to a precursor, such as 3,3-dimethyl-1-(4-chlorophenoxy)butane-1,2-dione. The auxiliary would then control the facial selectivity of the nucleophilic attack by the imidazole ring, leading to the preferential formation of the (S)-enantiomer. Subsequently, the auxiliary would be cleaved to yield the final product. Common auxiliaries include Evans oxazolidinones and pseudoephedrine. google.com

Chiral pool synthesis utilizes readily available, inexpensive enantiopure natural products like amino acids or sugars as starting materials. science.gov A synthetic route starting from a suitable chiral building block could potentially be designed to yield this compound, where the stereocenter from the starting material is transferred and incorporated into the final product structure.

Chemoenzymatic synthesis, which combines enzymatic transformations with conventional chemical reactions, is an increasingly important strategy for producing enantiopure compounds. nih.govmdpi.com Enzymes, particularly lipases and oxidoreductases, are highly stereoselective catalysts. researchgate.net

A highly plausible, though not yet documented, chemoenzymatic route to this compound involves the asymmetric reduction of the prochiral ketone, 1-(4-chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one. This is supported by studies on the biodegradation of climbazole, which show an enantioselective reduction of the ketone to the corresponding alcohol, climbazole-alcohol, confirming that enzymes can selectively act on this substrate. nih.gov

This strategy has been successfully demonstrated for other azole antifungals like miconazole (B906) and econazole. researchgate.net In that synthesis, an alcohol dehydrogenase (ADH) was used for the stereoselective reduction of a ketone intermediate to a chiral alcohol with high enantiomeric excess. researchgate.net A similar approach for this compound would involve:

Chemical Synthesis: Preparation of the prochiral ketone precursor.

Biocatalytic Reduction: Enantioselective reduction of the ketone using a specific carbonyl reductase or alcohol dehydrogenase that favors the formation of the (S)-alcohol.

Chemical Oxidation: Oxidation of the resulting this compound-alcohol back to the ketone functionality to yield this compound.

| Enzyme Class | Potential Transformation | Precursor | Product |

|---|---|---|---|

| Carbonyl Reductase / Alcohol Dehydrogenase | Asymmetric reduction | Prochiral ketone | This compound-alcohol |

| Lipase | Kinetic resolution of racemic climbazole-alcohol | Racemic alcohol | This compound-alcohol (or its acylated form) |

Potential chemoenzymatic steps for this compound synthesis.

Chiral Auxiliary and Chiral Pool Approaches

Process Optimization and Scalability Considerations for Research Applications

For research purposes, obtaining enantiomerically pure this compound is essential. While direct asymmetric synthesis is ideal, its development requires significant effort. A practical alternative for small-scale applications is the resolution of racemic climbazole. Chiral High-Performance Liquid Chromatography (HPLC) has been shown to effectively separate the enantiomers of climbazole using polysaccharide-based chiral stationary phases. nih.govrsc.org While effective, preparative HPLC can be costly and time-consuming to scale.

Should a direct asymmetric synthesis be developed, optimization would focus on maximizing both chemical yield and enantiomeric excess. Key parameters for optimization include:

Catalyst Loading: For catalytic methods, minimizing the amount of the (often expensive) chiral catalyst or ligand is crucial for scalability.

Solvent and Temperature: These factors can significantly influence reaction rate and stereoselectivity.

Purification: Developing non-chromatographic purification methods, such as selective crystallization, would be a major advantage for large-scale production.

Implementation of Sustainable Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is critical for minimizing environmental impact. A chemoenzymatic approach is inherently advantageous in this regard. Biocatalysis typically occurs in aqueous media under mild temperature and pH conditions, reducing the need for harsh reagents and organic solvents. mdpi.com

Further principles of sustainable chemistry that could be applied include:

Atom Economy: Designing synthetic routes that incorporate the maximum number of atoms from the reactants into the final product.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable sources.

Catalyst Recycling: In asymmetric catalysis, using immobilized catalysts or developing protocols for catalyst recovery and reuse can significantly reduce waste and cost. The synthesis of racemic climbazole has already seen efforts to reduce imidazole waste and recycle catalysts, principles that would be equally important for an enantioselective process. rsc.org

Elucidation of the Molecular Mechanisms of Action of S Climbazole

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis Pathway

The primary antifungal mechanism of (S)-climbazole, like other azole antifungals, is the disruption of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. ontosight.aisprchemical.comatamanchemicals.com

Detailed Characterization of Interaction with Cytochrome P450 14α-Demethylase (CYP51/ERG11)

This compound acts as a potent inhibitor of the fungal cytochrome P450 enzyme 14α-demethylase, also known as CYP51 or ERG11. ontosight.aiatamanchemicals.commdpi.com This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the demethylation of lanosterol (B1674476), a precursor to ergosterol. ontosight.airesearchgate.netnih.gov The inhibitory action of azoles like climbazole (B1669176) involves the binding of an unhindered nitrogen atom in the imidazole (B134444) ring to the heme iron atom within the active site of the CYP51 enzyme. nih.govscbt.com This non-competitive binding blocks the enzyme's catalytic activity. nih.govresearchgate.net The specificity of this interaction is crucial for the selective toxicity of the compound against fungi, as mammalian cytochrome P450 enzymes involved in cholesterol synthesis are less sensitive to inhibition by azole antifungals. rjtcsonline.com

Subsequent Disruption of Fungal Cell Membrane Structure and Function

The inhibition of CYP51 by this compound leads to a depletion of ergosterol and a concurrent accumulation of toxic 14α-methylated sterol precursors within the fungal cell. atamanchemicals.comnih.gov Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. sprchemical.comatamanchemicals.comresearchgate.net The depletion of ergosterol and accumulation of aberrant sterols disrupt the normal packing of phospholipids, leading to increased membrane permeability and dysfunction. atamanchemicals.comatamanchemicals.com This ultimately compromises the structural integrity of the cell membrane, leading to the cessation of fungal growth and cell death. ontosight.aiatamanchemicals.com

Comparative Mechanistic Studies: this compound versus (R)-Climbazole and Racemic Mixture

Climbazole is a chiral molecule and exists as a racemic mixture of (S)- and (R)-enantiomers. ebi.ac.uk While many studies investigate the effects of the racemic mixture, research focusing on the specific activities of the individual enantiomers is emerging. Studies on the biodegradation of climbazole have shown enantioselective processes, indicating that biological systems can differentiate between the (S) and (R) forms. nih.govresearchgate.net For instance, the biotransformation of climbazole to climbazole-alcohol occurs via an enantioselective reduction of the ketone function. nih.govresearchgate.net This suggests that the enantiomers may exhibit different binding affinities and metabolic fates, which could translate to variations in their primary and secondary molecular interactions. However, specific comparative data on the inhibition of fungal CYP51 or other molecular targets by the individual (S) and (R) enantiomers is not extensively detailed in the currently available literature.

Table 1: Enantioselective Biodegradation of Climbazole

| Parameter | Observation | Reference |

|---|---|---|

| Biotransformation | Stereoselective degradation observed under biotic conditions. | nih.gov |

| Metabolite | Enantioselective reduction of the ketone to a secondary alcohol (climbazole-alcohol). | nih.govresearchgate.net |

| Kinetics | Biodegradation of both enantiomers follows first-order kinetics. | nih.gov |

Investigation of Secondary Molecular Targets and Cellular Pathways

Modulation of Cytochrome P450 Isoenzymes in Non-Fungal Systems

Climbazole has been shown to be a potent inducer of hepatic cytochrome P450 (CYP) enzymes in rats. researchgate.netatamanchemicals.comsigmaaldrich.com Studies have demonstrated that climbazole can induce the expression of CYP2B1 and CYP3A2. researchgate.net The induction of these enzymes, which are involved in the metabolism of a wide range of xenobiotics and endogenous compounds, indicates that this compound may influence the metabolic pathways in non-fungal organisms. This modulation of CYP isoenzymes could have implications for drug-drug interactions and the metabolism of other substances.

Exploration of Potential Endocrine System Interactions at a Molecular Level

There is growing evidence that climbazole can interact with the endocrine system at a molecular level. nih.gov Research has indicated that climbazole can act as an antagonist of the androgen receptor (AR) and an agonist of the estrogen receptor α (ERα). mdpi.comnih.gov In vitro studies using H295R cells have shown that climbazole treatment can lead to decreased secretion of testosterone (B1683101) and estradiol. nih.gov This effect was associated with a reduction in the activity of cytochrome P450 17α-hydroxylase/17,20-lyase (Cyp17A1), an enzyme crucial for steroidogenesis, without altering its protein levels. nih.gov Furthermore, climbazole has been shown to impair human sperm motility and mitochondrial activity in vitro, and upregulate the expression of estrogen receptors (ESR1 and ESR2) while downregulating the androgen receptor (AR) in sperm cells. mdpi.comresearchgate.net These findings suggest that this compound may have endocrine-disrupting potential by directly interacting with steroid hormone receptors and modulating the activity of key steroidogenic enzymes.

Table 2: Investigated Endocrine Interactions of Climbazole

| Molecular Target/Pathway | Observed Effect | Model System | Reference |

|---|---|---|---|

| Androgen Receptor (AR) | Antagonistic effect | AR-EcoScreen cells, Human sperm | mdpi.comnih.gov |

| Estrogen Receptor α (ERα) | Agonistic effect | HeLa9903 cells, Human sperm | mdpi.comnih.gov |

| Steroidogenesis (Cyp17A1 activity) | Decreased activity | H295R cells | nih.gov |

| Testosterone Secretion | Decreased | H295R cells | nih.gov |

| Estradiol Secretion | Decreased | H295R cells | nih.gov |

| Sperm Motility | Reduced | Human sperm | mdpi.comresearchgate.net |

Structure Activity Relationship Sar Studies and Rational Design of S Climbazole Analogs

Identification of Critical Pharmacophoric Elements Governing Antifungal Activity

The antifungal efficacy of climbazole (B1669176), like other azole antifungals, is intrinsically linked to its molecular structure and its ability to interact with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). atamanchemicals.comnih.gov This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. atamanchemicals.com The key pharmacophoric elements of the climbazole molecule responsible for this activity have been identified through extensive SAR studies on azole compounds. researchgate.net

These core features include:

The Imidazole (B134444) Ring: The nitrogen atom at position 3 (N3) of the imidazole ring is the primary point of interaction, binding to the heme iron atom within the active site of the CYP51 enzyme. This coordination is fundamental to the inhibitory action of the entire class of azole antifungals. nih.gov

The Chlorophenoxy Group: This lipophilic aromatic group engages in hydrophobic and van der Waals interactions with the apoprotein of the enzyme, anchoring the molecule within the active site. The chlorine substituent can further enhance binding affinity and influence the electronic properties of the ring. atamanchemicals.com

The Ketone Group: The ketone functional group, part of the butanone backbone, acts as a hydrogen bond acceptor, forming additional interactions with amino acid residues in the enzyme's active site, thereby contributing to the stability of the enzyme-inhibitor complex. atamanchemicals.comresearchgate.net

The precise spatial arrangement of these elements is critical for potent antifungal activity. Any modification to these core structures can significantly impact the molecule's ability to bind to its target and exert its antifungal effect.

Table 1: Critical Pharmacophoric Elements of Climbazole

| Pharmacophoric Element | Function in Antifungal Activity | Primary Interaction Type |

|---|---|---|

| Imidazole Ring (N3 atom) | Binds to the heme iron of the target enzyme (CYP51). nih.gov | Coordination Bond |

| p-Chlorophenoxy Group | Anchors the molecule within the enzyme's active site. atamanchemicals.com | Hydrophobic / van der Waals |

| Ketone Moiety | Stabilizes the enzyme-inhibitor complex. atamanchemicals.com | Hydrogen Bonding |

Stereochemical Influence on Structure-Activity Relationships

Climbazole possesses a single stereocenter, meaning it exists as two non-superimposable mirror images: the (S)- and (R)-enantiomers. In biological systems, where interactions are inherently three-dimensional, it is common for enantiomers of a chiral drug to exhibit different pharmacological activities. researchgate.net Although climbazole is often used as a racemic mixture (an equal mixture of both enantiomers), the antifungal activity likely resides predominantly in one of the enantiomers.

While specific studies isolating and comparing the antifungal potency of (S)-climbazole versus (R)-climbazole are not widely published, extensive research on other chiral azole antifungals strongly supports the principle of stereoselectivity. For instance, a detailed investigation of the eight stereoisomers of itraconazole (B105839) revealed that its antifungal potency was highly dependent on stereochemistry. nih.gov The difference in activity between the most and least potent stereoisomers against a single fungal strain was as high as 32-fold. nih.gov Similarly, for the azole fungicide penconazole, the S-(−)-enantiomer demonstrated 1.8 to 4.4 times higher fungicidal activity against various phytopathogens than its R-(+)-counterpart. researchgate.net

These findings underscore that the three-dimensional arrangement of the pharmacophoric groups is crucial for optimal interaction with the chiral environment of the enzyme's active site. It is therefore highly probable that the (S) and (R) enantiomers of climbazole also display differential antifungal activity, with one form being significantly more potent than the other. Identifying the more active enantiomer, or "eutomer," is a key strategy in drug development to create a more specific agent.

Table 2: Example of Stereochemical Influence on Antifungal Activity of Itraconazole Isomers

| Isomer Configuration | Relative Potency (IC50 Ratio) vs. C. glabrata | Relative Potency (IC50 Ratio) vs. A. fumigatus |

|---|---|---|

| cis-Isomer 1a | 1.0 | 1.0 |

| cis-Isomer 1b | 1.0 | 1.0 |

| trans-Isomer 1g | 32.0 | 8.0 |

| trans-Isomer 1h | 32.0 | 8.0 |

Data derived from a study on itraconazole stereoisomers, illustrating the significant impact of stereochemistry on antifungal potency. nih.gov A higher ratio indicates lower potency.

Computational Chemistry and Molecular Modeling Approaches

Computational tools are indispensable in modern drug design, allowing for the visualization and analysis of molecular interactions to guide the development of new and improved therapeutic agents.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. nih.gov For this compound, docking simulations are used to model its interaction with the active site of fungal CYP51. nih.gov These simulations can confirm the binding mode, identifying the specific amino acid residues that interact with each pharmacophoric element of the this compound molecule. researchgate.net

The process generally involves:

Obtaining the 3D crystal structure of the target enzyme, such as CYP51 from Candida albicans or a homology model for enzymes from other fungi like Malassezia globosa. nih.govbiointerfaceresearch.com

Generating a 3D model of the this compound ligand.

Using docking software (e.g., AutoDock) to place the ligand into the enzyme's active site in various conformations and calculating a "docking score" that estimates the binding affinity. biointerfaceresearch.comresearchgate.net

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-protein complex over time, providing insights into the flexibility of the complex and the strength of the interactions. mdpi.com These computational studies are crucial for understanding how structural modifications to the climbazole scaffold might enhance or diminish its binding affinity and, consequently, its antifungal activity.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For enantiomers, 3D-QSAR models are particularly powerful as they can account for the spatial arrangement of atoms. nih.gov

A QSAR study for this compound analogs would involve:

Synthesizing or modeling a series of related compounds with known antifungal activities (e.g., Minimum Inhibitory Concentration, MIC).

Calculating a set of molecular descriptors for each compound. These can include topological, electronic, and geometrical properties. nih.govresearchgate.net For enantiomers, stereochemical descriptors that capture the 3D structure are essential.

Developing a mathematical equation that correlates the descriptors with the observed biological activity.

For example, a 3D-QSAR study on a series of chiral antimicrobial compounds successfully created separate models for the (R) and (S) isomers, identifying key steric and electrostatic features that contributed to the higher potency of one enantiomer over the other. nih.gov Such models can be highly predictive, allowing researchers to estimate the antifungal activity of new, yet-to-be-synthesized this compound analogs, thereby prioritizing the most promising candidates and streamlining the drug discovery process.

Table 3: Common Descriptor Types in QSAR Modeling

| Descriptor Category | Description | Example |

|---|---|---|

| Topological | Based on the 2D representation of the molecule (atom connectivity). | Connectivity Indices, Wiener Index |

| Geometrical (3D) | Based on the 3D coordinates of the atoms. | Molecular Surface Area, Molecular Volume |

| Electronic | Related to the electron distribution in the molecule. | Dipole Moment, Partial Atomic Charges |

| Stereochemical | Specifically describe the 3D arrangement at chiral centers. | Field-based descriptors (e.g., CoMFA, CoMSIA) |

Molecular Docking and Dynamics Simulations with Fungal Target Enzymes

De Novo Design and Synthesis of Novel this compound-Inspired Antifungal Scaffolds

The ultimate goal of SAR and computational studies is the rational design and synthesis of novel antifungal agents with improved properties. De novo design involves using computational algorithms to generate entirely new molecular structures that are predicted to bind strongly to the target enzyme. researchgate.netnih.gov

This process often begins by identifying the essential pharmacophore of this compound. A computational program can then be used to search for novel molecular backbones or "scaffolds" that can present these pharmacophoric elements in the correct 3D orientation for optimal binding to CYP51. This approach can lead to the discovery of completely new chemical classes of antifungals. researchgate.netnih.gov For example, researchers have successfully used structural simplification of existing antimicrobial compounds to discover novel scaffolds with potent antifungal activity and low toxicity. researchgate.net

Once promising new scaffolds are designed, their synthesis is undertaken. The synthesis of climbazole itself involves reacting a chloroether ketone with imidazole in the presence of a catalyst. google.com The synthesis of novel analogs would involve multi-step organic chemistry procedures to build the new molecular frameworks. researchgate.netnih.gov For example, novel antifungal agents have been created by synthesizing hybrid molecules that combine a benzimidazole (B57391) ring (structurally related to imidazole) with other heterocyclic systems like oxadiazole. nih.gov These new compounds are then tested for their antifungal activity, and the results are used to refine the computational models in an iterative cycle of design, synthesis, and testing, moving progressively closer to an optimal drug candidate.

Preclinical Antifungal Efficacy and Potency Investigations of S Climbazole

In Vitro Antifungal Spectrum and Potency Evaluation

The in vitro efficacy of climbazole (B1669176) has been established against a range of clinically relevant fungal pathogens, most notably species from the genera Malassezia and Candida. Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antifungal agent's potency, representing the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Studies have consistently demonstrated climbazole's potent activity against various Malassezia species, which are lipophilic yeasts implicated in skin conditions like dandruff and seborrhoeic dermatitis. wikipedia.org Research has reported MICs for climbazole against Malassezia furfur to be as low as <0.06 µg/mL. caymanchem.comchemicalbook.innih.gov For Malassezia pachydermatis, a species commonly found on the skin of animals, the MIC range has been documented as <0.06 to 1 µg/mL, with a median MIC of 0.06 µg/mL. sigmaaldrich.comnih.gov Other studies have shown varying MICs for different Malassezia species, with values of 62.5 µg/mL for M. furfur, and 125 µg/mL for both M. globosa and M. restricta. nih.gov A cream formulation containing both climbazole and piroctone (B1210729) olamine showed MICs of 0.625 mg/ml for Malassezia restricta and M. sympodialis, 2.5 mg/ml for M. slooffiae, and 5 mg/ml for M. globosa. nih.govresearchgate.net

Climbazole also exhibits inhibitory activity against Candida albicans, a common opportunistic fungal pathogen. The MIC for climbazole against C. albicans has been reported to be 0.29 μg/mL. caymanchem.comchemicalbook.inatamanchemicals.comcaymanchem.com

Interactive Table: MIC of Climbazole against Fungal Pathogens

| Fungal Species | Reported MIC Values (µg/mL) | Reference(s) |

| Malassezia furfur | <0.06 - 0.5 | caymanchem.com, chemicalbook.in |

| Malassezia furfur | 62.5 | nih.gov |

| Malassezia pachydermatis | <0.06 - 1.0 | atamanchemicals.com, caymanchem.com, caymanchem.com, sigmaaldrich.com, nih.gov |

| Malassezia globosa | 125 | nih.gov |

| Malassezia restricta | 125 | nih.gov |

| Candida albicans | 0.29 | atamanchemicals.com, caymanchem.com, caymanchem.com, chemicalbook.in |

Detailed comparative studies isolating the in vitro efficacy of (S)-climbazole from its (R)-enantiomer and the racemic mixture are not available in the reviewed scientific literature.

However, the efficacy of racemic climbazole has been compared to other established azole antifungals. In a study evaluating activity against 40 clinical isolates of Malassezia pachydermatis, climbazole demonstrated a lower MIC range (<0.06-1 µg/mL) compared to clotrimazole (B1669251) (<0.06-32 µg/mL). sigmaaldrich.comnih.gov The median MIC for climbazole in this study was 0.06 µg/mL, whereas the mean for clotrimazole was 4 µg/mL, suggesting a higher in vitro activity for climbazole against this particular species. sigmaaldrich.comnih.gov The chemical structure and properties of climbazole are generally considered similar to other azole fungicides like ketoconazole (B1673606) and miconazole (B906). ebi.ac.ukwikipedia.org

Interactive Table: Comparative MICs of Azoles against Malassezia pachydermatis

| Antifungal Agent | MIC Range (µg/mL) | Mean/Median MIC (µg/mL) | Reference(s) |

| Climbazole | <0.06 - 1 | 0.06 (Median) | sigmaaldrich.com, nih.gov |

| Clotrimazole | <0.06 - 32 | 4 (Mean) | sigmaaldrich.com, nih.gov |

Time-kill kinetic assays are performed to understand the pharmacodynamics of an antimicrobial agent over time, specifically to determine whether it is fungicidal (kills the fungal cells) or fungistatic (inhibits fungal growth). An agent is typically considered fungicidal if it causes a ≥3-log10 (or 99.9%) reduction in colony-forming units (CFU/mL) compared to the initial inoculum. mdpi.com Conversely, a fungistatic agent inhibits growth but does not cause significant cell death. researchgate.net

Despite the importance of this characterization, specific time-kill kinetic studies for climbazole against key fungal pathogens were not identified in the reviewed literature. Therefore, a definitive classification of climbazole as either fungicidal or fungistatic based on this experimental standard cannot be provided at this time. Azole antifungals as a class are generally considered to be fungistatic, as they inhibit the synthesis of ergosterol (B1671047), a vital component of the fungal cell membrane, thereby arresting growth. researchgate.net

Comparative In Vitro Efficacy of this compound against Racemate, (R)-Climbazole, and Benchmark Azoles

In Vitro Fungal Infection Models for Efficacy Assessment

Fungal biofilms are structured communities of microbial cells that adhere to surfaces and are encased in a self-produced extracellular matrix. frontiersin.org This mode of growth confers significant protection against antifungal agents and host immune responses, making biofilm formation a critical virulence factor, particularly for Candida species. frontiersin.orgbjmu.edu.cn The assessment of an antifungal agent's ability to both inhibit the formation of new biofilms and eradicate established, mature biofilms is crucial for evaluating its potential therapeutic utility. mdpi.com

A review of the scientific literature did not yield specific studies investigating the in vitro efficacy of climbazole on the inhibition of fungal biofilm formation or its ability to eradicate pre-formed biofilms of pathogens such as Candida albicans or Malassezia species.

Fungal morphogenesis, particularly the transition between yeast and hyphal forms in dimorphic fungi like Candida albicans, is a key virulence factor essential for tissue invasion and pathogenesis. asm.orgnih.gov Antifungal agents can exert their effects not only by inhibiting growth but also by interfering with these virulence-associated processes. Other virulence factors include the secretion of hydrolytic enzymes and adherence to host cells.

Currently, there is a lack of specific research in the public domain detailing the direct effects of climbazole on fungal morphogenesis, such as the yeast-to-hyphae transition in C. albicans, or its impact on the expression of other specific fungal virulence factors. One study noted that climbazole treatment of primary human keratinocytes led to an upregulation in the expression of cornified envelope proteins, which may improve the host skin barrier. nih.gov However, this relates to a host response rather than a direct action on a fungal virulence mechanism.

Inhibition of Fungal Biofilm Formation and Eradication Studies

In Vivo Animal Models for Efficacy Evaluation

In vivo animal models are indispensable for evaluating the therapeutic potential of antifungal compounds in a living system, providing insights into drug efficacy, host-drug interactions, and pathogen response. labanimalsjournal.ru

The evaluation of antifungal agents for dermatophytosis and yeast infections relies on various established animal models. The choice of animal is crucial for obtaining clinically relevant and reproducible results. labanimalsjournal.rucreative-diagnostics.com Guinea pigs are frequently used for testing antifungal compounds against dermatophytes due to the structural similarities between their skin and human skin. labanimalsjournal.ruresearchgate.netresearchgate.net Mouse models, particularly in strains like C57BL/6, are often preferred for studying the immune response during dermatophyte infections. researchgate.net Other species used in dermatophytosis models include rabbits, nude rats, and chickens. creative-diagnostics.com

For yeast infections, particularly those caused by Malassezia species, canine models have been effectively utilized. Studies on naturally infected dogs provide valuable data on the real-world efficacy of topical formulations. A study involving eleven Beagles naturally infected with Malassezia pachydermatis evaluated the in vivo activity of a 2% climbazole shampoo. nih.govaformulabr.com.br The dogs were divided into a treatment group receiving the climbazole shampoo and a control group receiving a physiological shampoo base. nih.govresearchgate.net The population size of Malassezia yeasts on the skin was assessed before and after treatment. nih.gov The results demonstrated a significant and rapid reduction in the Malassezia population on the skin of dogs treated with the 2% climbazole shampoo. nih.govaformulabr.com.brcaymanchem.com This reduction was statistically significant just one hour after the first application and was sustained for at least 15 days after the second treatment. nih.govresearchgate.net

| Study Parameter | Group A (2% Climbazole Shampoo) | Group B (Physiological Shampoo) |

| Subjects | 6 Beagles | 5 Beagles |

| Condition | Naturally infected with Malassezia pachydermatis | Naturally infected with Malassezia pachydermatis |

| Treatment | Shampoo applied once weekly for two weeks | Shampoo applied once weekly for two weeks |

| Outcome | Significant and rapid reduction of Malassezia population | No significant reduction of Malassezia population |

| Onset of Action | Statistically significant reduction 1 hour post-application | N/A |

| Duration of Effect | Population sizes remained significantly decreased 15 days after the second shampooing | N/A |

Table 1: Summary of an in vivo study evaluating the efficacy of a 2% climbazole shampoo in naturally infected dogs. nih.govresearchgate.net

While these studies confirm the in vivo efficacy of climbazole against pathogenic yeasts, specific in vivo studies supporting the use of topical climbazole for dermatophytosis in small animals are less documented. todaysveterinarypractice.comeverycat.org

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a critical tool in drug development that establishes a relationship between drug exposure (pharmacokinetics) and its pharmacological effect (pharmacodynamics). mdpi.comnih.gov This analysis helps in optimizing dosing regimens to maximize efficacy. scielo.br For antifungal agents, PK/PD indices are determined through in vitro and in vivo studies to predict clinical outcomes. scielo.brmdpi.com

A toxicokinetic study in mice provides insight into the absorption and distribution of climbazole following oral administration. researchgate.netebi.ac.uknih.gov In this study, [14C]-labeled climbazole was administered orally to mice at a dose of 150 mg/kg. researchgate.netnih.gov Plasma concentrations of radioactivity were measured over 24 hours. The results showed that climbazole is absorbed, with detectable levels appearing shortly after administration and reaching a peak concentration at 8 hours. researchgate.netebi.ac.uk An in vivo mouse micronucleus test was also conducted and found to be negative up to the maximum tolerated oral dose of 150 mg/kg, indicating that systemically available climbazole did not present a genotoxic risk in this model. researchgate.netnih.gov

| Time Point | Mean Plasma Concentration (µg-equivalent/g) |

| 15 minutes | 20.42 |

| 8 hours (Peak) | 62.96 |

Table 2: Toxicokinetic data for [14C]-climbazole in mice after a single oral dose of 150 mg/kg. researchgate.netebi.ac.uk

The plasma concentrations achieved in this animal model exceeded the levels that were shown to have activity in in vitro assays, supporting the biological relevance of the systemic exposure. researchgate.netnih.gov Such preclinical PK/PD data are fundamental for translating in vitro potency to in vivo settings and for designing subsequent clinical trials. nih.govnih.gov

Dermatophytic and Yeast Infection Models in Murine and Other Appropriate Animal Hosts

Ex Vivo Methodologies for Antifungal Activity Assessment

Ex vivo models serve as an intermediate step between in vitro experiments and in vivo studies, allowing for the assessment of drug activity on biological tissues or substrates in a controlled laboratory environment.

The hair strand test is a novel ex vivo method designed to evaluate the efficacy and substantivity of antifungal agents in antidandruff shampoo formulations. researchgate.netnih.govpsu.edu This test assesses whether active compounds bind to the hair and exert a lasting antifungal effect, known as a depot effect, which is crucial for preventing the rapid recolonization of the scalp by yeasts like Malassezia. researchgate.netpsu.edu

In a typical hair strand test protocol, hair samples are treated with a shampoo formulation for a standardized period, rinsed, and then dried. nih.gov These treated hair strands are then placed onto an agar (B569324) medium inoculated with a target fungus, such as Malassezia sympodialis or Malassezia globosa. researchgate.netnih.gov The growth of the fungus is observed over an extended period (e.g., up to 18 days) to determine the inhibitory effect of the substance that has bound to the hair. researchgate.netnih.gov

Studies using this method have demonstrated that 1% climbazole is particularly effective. researchgate.netnih.govpsu.edu Hair treated with a climbazole-containing shampoo showed a significant ability to inhibit the growth of Malassezia yeasts on the culture medium, indicating a strong binding to the hair substance and a pronounced depot effect. researchgate.netpsu.edu A modified version of this test was also used on dog hair to assess the residual activity of a 2% climbazole shampoo, confirming its utility for veterinary applications. nih.gov The results showed significant inhibition zones around hairs for up to 30 days post-treatment. nih.gov

| Test Parameter | Description |

| Method | The Hair Strand Test |

| Substrate | Human hair strands from volunteers researchgate.netnih.gov |

| Treatment | Standardized 5-minute incubation with shampoo formulations researchgate.netnih.gov |

| Test Organisms | Malassezia sympodialis, Malassezia globosa researchgate.netnih.gov |

| Evaluation | Semiquantitative determination of fungal growth inhibition over 18 days researchgate.netnih.gov |

| Key Finding | 1% climbazole proved to be particularly effective, demonstrating a depot effect by binding to the hair and inhibiting yeast growth. researchgate.netnih.govpsu.edu |

Table 3: Overview of the Ex Vivo Hair Strand Test for Antifungal Efficacy.

Tissue explant models represent a sophisticated ex vivo system for studying localized drug activity and host-pathogen interactions. researchgate.netscience.gov These models utilize excised sections of skin or mucosa maintained in a viable state in culture. science.govdntb.gov.ua They provide a platform that closely mimics the complex environment of living tissue, including its three-dimensional structure and cellular composition. researchgate.net

For dermatological research, reconstituted human epidermis (RHE) models are valuable tools to study the pathogenesis of dermatophytosis and to test the efficacy of antifungal compounds. researchgate.net These models can recapitulate the infectious phenotype of dermatophytes, including key early stages of infection like adhesion and germination. researchgate.net Similarly, animal tissue explants can be used to study the activity of topical agents against specific pathogens. science.gov

While tissue explant models are established for studying various infections and the efficacy of antimicrobials, specific published research detailing the use of these models to assess the localized activity of this compound or climbazole is not widely available. However, their application would be highly relevant for investigating the compound's penetration into the epidermis and its direct effect on fungi residing within the tissue, providing a bridge between simple in vitro assays and complex in vivo animal studies.

Mechanisms of Antifungal Resistance to S Climbazole

Fungal Adaptive Mechanisms Affecting (S)-Climbazole Susceptibility

Fungal pathogens employ several adaptive strategies to diminish their susceptibility to this compound. These mechanisms are centered around preventing the drug from effectively inhibiting its target, the lanosterol (B1674476) 14α-demethylase enzyme, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. nih.govnih.govnih.gov

A primary and highly effective mechanism for conferring azole resistance is the active transport of the drug out of the fungal cell, which is mediated by efflux pump proteins. nih.govnih.gov This process reduces the intracellular concentration of this compound, preventing it from reaching the necessary levels to inhibit the target enzyme. reviberoammicol.comnih.gov

The two main families of efflux pumps involved in this process are the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters. nih.govnih.gov

ABC Transporters : These pumps, encoded by genes such as Candida Drug Resistance 1 (CDR1) and CDR2 in Candida species, use the energy from ATP hydrolysis to expel a wide range of substrates, including various azoles. nih.govnih.govbiomedpharmajournal.org Overexpression of these genes is a frequent cause of high-level azole resistance in clinical isolates. nih.govnih.gov

MFS Transporters : Encoded by genes like the Multidrug Resistance 1 (MDR1) gene, these pumps utilize the proton motive force across the cell membrane to transport drugs. nih.govbiomedpharmajournal.org Overexpression of MDR1 is specifically associated with resistance to fluconazole (B54011) and other azoles. ejgm.co.uk

The upregulation of these pump-encoding genes is often triggered by mutations in transcription factors that regulate their expression. nih.gov This constant removal of the antifungal agent allows the fungus to survive and proliferate even in the presence of the drug. nih.gov

Table 1: Key Genes Associated with Fungal Resistance to Azoles like this compound

| Gene Class | Gene Name(s) | Function of Encoded Protein | Resistance Mechanism | Fungal Genera Implicated |

| Target Enzyme | ERG11 / CYP51 | Lanosterol 14α-demethylase; key enzyme in ergosterol biosynthesis. researchgate.netmdpi.com | Point mutations reduce the binding affinity of azole drugs to the enzyme. infectiologyjournal.comnih.gov | Candida, Aspergillus, Cryptococcus nih.govmdpi.comoup.com |

| Efflux Pumps (ABC) | CDR1, CDR2 | ATP-binding cassette transporters that actively pump drugs out of the cell. nih.govnih.gov | Overexpression leads to reduced intracellular drug concentration. nih.govplos.org | Candida nih.govmdpi.com |

| Efflux Pumps (MFS) | MDR1 | Major Facilitator Superfamily transporters that actively pump drugs out of the cell. biomedpharmajournal.org | Overexpression leads to reduced intracellular drug concentration. mdpi.com | Candida mdpi.com |

| Ergosterol Pathway | ERG3, ERG6 | Enzymes involved in later steps of ergosterol biosynthesis. nih.gov | Mutations can prevent the formation of toxic sterol intermediates when Erg11 is inhibited, creating a bypass for azole action. nih.gov | Candida, Mucor nih.gov |

The molecular target for all azole antifungals, including this compound, is the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene (also known as CYP51). researchgate.netfrontiersin.org Alterations to this gene are a cornerstone of azole resistance. mdpi.commdpi.com

Point mutations within the ERG11 gene can lead to amino acid substitutions in the enzyme. nih.gov These changes can alter the three-dimensional structure of the enzyme's active site, thereby reducing its binding affinity for azole drugs. infectiologyjournal.com While the modified enzyme may still be able to perform its normal function of producing ergosterol, it is no longer effectively inhibited by this compound. nih.gov

Research has identified over 140 different mutations in the ERG11 gene of Candida albicans alone. nih.gov These mutations are often clustered in specific "hot spot" regions of the gene. nih.govbiorxiv.org The presence of these mutations is a significant mechanism of acquired resistance in clinical isolates that have been exposed to long-term azole therapy. ejgm.co.uknih.gov

Beyond direct modification of the target enzyme, fungi can develop resistance by altering the broader ergosterol biosynthesis pathway. mdpi.comnih.gov When this compound inhibits Erg11p, it not only depletes ergosterol but also leads to the accumulation of a toxic methylated sterol intermediate. nih.govfrontiersin.org

Fungi can circumvent this by acquiring mutations in other genes within the ergosterol pathway. For instance, loss-of-function mutations in the ERG3 gene, which encodes the C-5 sterol desaturase, can prevent the synthesis of this toxic intermediate. nih.govmdpi.com This allows the fungus to tolerate the inhibition of Erg11p and grow, albeit with a modified sterol composition in its membrane. nih.gov This type of adaptation demonstrates the metabolic plasticity fungi can use to overcome the action of antifungal drugs. plos.orgresearchgate.net

Mutations and Genetic Polymorphisms in Target Enzyme Genes (ERG11/CYP51)

Investigation of Cross-Resistance Patterns with Other Azole Antifungal Agents

A significant concern arising from the mechanisms of azole resistance is the high potential for cross-resistance. europa.eu Because this compound and other azole antifungals (e.g., ketoconazole (B1673606), fluconazole) share the same molecular target (Erg11p) and are affected by the same efflux pumps (CDR, MDR), a resistance mechanism developed against one azole is likely to confer resistance to others. europa.eureviberoammicol.comejgm.co.ukfrontiersin.org

The European Commission's Scientific Committee on Consumer Safety (SCCS) has highlighted the risk that the use of climbazole (B1669176) in widely available cosmetic products could exert selective pressure on the skin microbiota, potentially fostering the development of fungal strains that are cross-resistant to medically important azole antifungals. europa.eueuropa.eu While resistance can sometimes be specific to an individual compound, the shared mode of action makes broad cross-resistance a common phenomenon. europa.euejgm.co.uk However, the pattern of cross-resistance can be complex; certain ERG11 mutations may confer high resistance to one azole while having less impact on susceptibility to another. nih.govoup.com

Strategies to Circumvent or Mitigate Resistance Development

The rise of antifungal resistance necessitates the development of new strategies to maintain the efficacy of existing drugs like this compound. One promising approach is the use of combination therapy. nih.gov

Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nih.gov In the context of antifungal therapy, this compound can be combined with other compounds to enhance its activity and overcome resistance mechanisms. nih.govbohrium.com

Potential synergistic partners include:

Other Antifungal Agents : Combining this compound with another antifungal that has a different mechanism of action can create a multi-pronged attack. For example, studies have explored the synergistic effects of climbazole with zinc pyrithione (B72027) (ZPTO), another common anti-dandruff agent. wjpmr.com

Resistance Modifiers : These are compounds that may not have antifungal activity on their own but can reverse resistance. This includes efflux pump inhibitors, which block the pumps that expel this compound from the cell, thereby restoring its intracellular concentration and efficacy. nih.gov

Novel Formulations : Research has shown that encapsulating climbazole in nanostructured lipid carriers along with other compounds, such as selenium and zinc mixed ligand complexes, can significantly increase its antimicrobial activity against various fungi and bacteria. bohrium.com

These synergistic approaches can broaden the spectrum of activity, reduce the concentrations needed for an effect, and potentially reduce the likelihood of resistance development. nih.gov

Table 2: Examples of Synergy Studies Involving Climbazole

| Combination Agent(s) | Target Organism/Application | Observed Effect | Reference |

| Zinc Pyrithione (ZPTO) | Dandruff-associated fungi | The combination showed comparable or enhanced antifungal activity, suggesting a synergistic or additive effect in curbing dandruff and potentially preventing drug resistance. | wjpmr.com |

| Selenium (II) and Zinc (II) mixed ligand complexes in Nanostructured Lipid Carriers (NLCs) | Malassezia furfur, Candida albicans, and various bacteria | The combination of the mixed ligand complexes with climbazole in NLCs considerably increased antimicrobial activity compared to the complexes alone. | bohrium.com |

| Piroctone (B1210729) Olamine | Dandruff-associated fungi | Can be used together in a multi-functional formula to enhance the overall antifungal action for comprehensive scalp care. | blitchem.com |

This compound, as a member of the imidazole (B134444) class of azole antifungals, targets the fungal enzyme lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.comnih.gov The emergence of antifungal resistance, however, poses a significant challenge to the efficacy of azole antifungals. While specific research on resistance mechanisms exclusively targeting the (S)-enantiomer of climbazole is limited, the mechanisms of resistance to the broader class of azole antifungals are well-established and are considered applicable. europa.eutandfonline.com Exposure to any azole antifungal agent, including climbazole, creates a risk for the development of cross-resistance to other azoles used in clinical settings. europa.eu The primary mechanisms are predominantly linked to genetic alterations in the fungal pathogen that reduce the effective intracellular concentration of the drug or alter the drug's target. nih.govnih.gov

These mechanisms include:

Alterations in the Drug Target (Ergosterol Biosynthesis): The most common form of resistance involves the gene ERG11, which encodes the target enzyme, lanosterol 14α-demethylase. tandfonline.complos.org Point mutations in ERG11 can lead to amino acid substitutions in the enzyme, particularly near the drug's binding site. nih.gov These changes can reduce the binding affinity of the azole drug, rendering it less effective at inhibiting ergosterol synthesis. tandfonline.complos.org Furthermore, overexpression of the ERG11 gene can lead to an increased production of the target enzyme, which effectively titrates the drug, requiring higher concentrations to achieve an inhibitory effect. mdpi.comnih.govtandfonline.com

Increased Drug Efflux: Fungi can develop resistance by actively pumping the antifungal agent out of the cell. nih.govnih.gov This is mediated by the overexpression of genes encoding membrane transport proteins, primarily belonging to two major superfamilies: the ATP-binding cassette (ABC) transporters (such as CDR1 and CDR2) and the major facilitator superfamily (MFS) transporters (such as MDR1). tandfonline.complos.orgnih.gov This energy-dependent efflux reduces the intracellular accumulation of the azole, preventing it from reaching its target enzyme in sufficient concentrations. nih.govreviberoammicol.com

Biofilm Formation: Fungal biofilms, which are structured communities of cells enclosed in a self-produced extracellular matrix, can confer reduced susceptibility to antifungal agents. The dense matrix can act as a physical barrier, impeding drug penetration to the fungal cells within the biofilm. plos.orgnih.gov

The following tables summarize key genetic factors associated with azole resistance in clinically relevant fungi, which are presumed to be relevant for climbazole.

Table 1: Examples of ERG11 Gene Mutations Conferring Azole Resistance in Candida Species

| Fungal Species | Amino Acid Substitution | Effect on Azole Susceptibility | Reference(s) |

| Candida albicans | R467K | Reduced affinity for azoles | nih.gov |

| Candida albicans | G464S | Reduced affinity for azoles | nih.gov |

| Candida tropicalis | Y132F | Associated with fluconazole resistance | plos.org |

| Candida tropicalis | S154F | Associated with fluconazole resistance | plos.org |

| Candida parapsilosis | Y132F | Common mutation in azole-resistant isolates | tandfonline.com |

| Candida krusei | Intrinsic resistance | Naturally lower affinity of Erg11p for fluconazole | tandfonline.com |

This table is interactive. You can sort and filter the data.

Table 2: Key Efflux Pump Genes Associated with Azole Resistance

| Gene | Transporter Superfamily | Fungal Species | Substrate Azoles | Reference(s) |

| CDR1 | ABC | Candida albicans, Candida glabrata | Fluconazole, Itraconazole (B105839), Ketoconazole | nih.govnih.govnih.gov |

| CDR2 | ABC | Candida albicans, Candida glabrata | Fluconazole | nih.gov |

| MDR1 (or BENr) | MFS | Candida albicans | Fluconazole | nih.govnih.gov |

| CgCDR1 | ABC | Candida glabrata | Azole antifungals | nih.gov |

| Afr1 | ABC | Cryptococcus neoformans | Azole antifungals | nih.gov |

This table is interactive. You can sort and filter the data.

Development of Novel this compound Derivatives with Resistance-Overcoming Properties

The rise of drug-resistant fungal pathogens necessitates the development of new antifungal agents that can circumvent existing resistance mechanisms. nih.govresearchgate.net While specific research focused on creating derivatives of this compound to overcome resistance is not extensively documented in public literature, the general strategies employed for designing novel azole antifungals provide a clear framework for this endeavor. The primary goal is to synthesize molecules that can either evade recognition by efflux pumps, maintain high affinity for mutated target enzymes, or possess alternative mechanisms of action. researchgate.netmdpi.com

Key strategies in the development of resistance-overcoming azole derivatives include:

Structural Modification: Chemists design and synthesize novel analogues of the azole scaffold. bohrium.com Modifications to the core structure or its side chains can alter the molecule's physical and chemical properties. The aim is to create a derivative that no longer fits into the substrate-binding site of efflux pumps or one that can better accommodate the altered active site of a mutated lanosterol 14α-demethylase enzyme. For example, creating larger or differently charged molecules might prevent their transport out of the cell. nih.govnih.gov

Synergistic Approaches: Another strategy involves combining azoles with non-antifungal compounds that can restore their activity. mdpi.com These "synergists" can act by inhibiting efflux pumps or disrupting other cellular processes, like stress responses, that fungi use to tolerate azole-induced damage. nih.govmdpi.com For instance, combining an azole with a calcineurin inhibitor has been shown to increase its efficacy by interfering with fungal stress response pathways. nih.gov

Development of Hybrid Compounds: This approach involves creating a single molecule that incorporates two distinct pharmacophores. By linking an azole moiety to another chemical group with a different antifungal mechanism, the resulting hybrid compound can have a dual mode of action, potentially reducing the likelihood of resistance development. researchgate.net

Table 3: Examples of Novel Azole Derivatives and their Activity Against Resistant Fungi

| Compound Class | Example Compound | Target Pathogen(s) | Key Feature / Finding | Reference(s) |

| 1,2,4-Triazole Derivatives | Compound 7g, 7h | Fluconazole-resistant Candida strains | Potent activity (MIC of 0.5 µg/mL) against resistant yeast strains. | researchgate.net |

| Thiazole Derivatives | Compounds 2a-c | Gram-positive bacteria, S. aureus | While primarily antibacterial, shows the potential of azole-containing scaffolds against resistant microbes. | nih.gov |

| 1,2,4-Triazole Schiff Bases | 2,4-dichloro derivative | Microsporum gypseum | Showed antifungal activity superior to the standard drug ketoconazole. | nih.gov |

| 1,3,4-Oxadiazole Derivatives | Various | S. aureus, M. luteus, C. albicans | A class of heterocyclic compounds explored for activity against resistant bacterial and fungal strains. | researchgate.net |

This table is interactive. You can sort and filter the data.

The development of novel derivatives based on the this compound structure, informed by these strategies, holds promise for creating next-generation antifungals capable of effectively treating infections caused by azole-resistant fungi.

Advanced Analytical Methodologies for S Climbazole Research

Chiral Analytical Separations for Enantiomeric Purity and Quantification

The separation of climbazole's enantiomers is crucial for understanding the properties and behavior of the (S)-form. Various chromatographic and electrophoretic methods have been developed to achieve this separation, ensuring enantiomeric purity and enabling precise quantification.

Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioseparation of climbazole (B1669176). researchgate.netscispace.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the (R)- and (S)-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven to be particularly effective for resolving a wide array of chiral compounds, including azole fungicides like climbazole. scispace.com

For enhanced sensitivity and selectivity, especially in complex matrices, HPLC is often coupled with tandem mass spectrometry (MS/MS). An efficient chiral method using liquid chromatography-high resolution-mass spectrometry has been validated for the determination of climbazole enantiomers in wastewater and sludge, achieving quantification limits below the 1 ng/L and 2 ng/g range, respectively. nih.gov This UHPLC-MS/MS approach allows for the investigation of the stereochemistry of climbazole in various environmental and biological samples. acs.orgnih.govmdpi.com Research on the enantioselective reductive transformation of climbazole has utilized these methods to track the fate of each enantiomer in biological treatment processes. researchgate.netacs.org

A study on the enantioselective analysis of climbazole in wastewater and sludge utilized a Chiralpak IE column, demonstrating the successful separation of the (S) and (R) enantiomers. The method parameters are detailed in the table below.

| Parameter | Value |

| Chromatography System | UHPLC-HRMS (Q-Exactive) |

| Chiral Column | Chiralpak IE (150 x 2.1 mm, 5 µm) |

| Mobile Phase | Isocratic: 90% Acetonitrile, 10% 2-propanol + 0.1% formic acid |

| Flow Rate | 0.2 mL/min |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

| (S)-Climbazole Retention Time | ~ 8.5 min |

| (R)-Climbazole Retention Time | ~ 9.5 min |

| Data derived from studies on the enantioselective transformation of climbazole. up.pt |

Chiral Gas Chromatography

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers. gcms.cznih.gov This method typically involves the use of a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.czchromatographyonline.com For volatile and thermally stable compounds, chiral GC can offer high resolution and sensitivity. nih.gov

While specific applications of chiral GC for the direct analysis of this compound are not extensively documented, the technique is widely used for the enantioseparation of other chiral pesticides and azole fungicides. mdpi.comcapes.gov.brdoi.org The methodology generally involves either direct separation on a chiral column or indirect separation after derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. mdpi.com Given the structural similarities of climbazole to other azole antifungals, it is anticipated that chiral GC methods, particularly those employing cyclodextrin-based stationary phases, would be applicable for its enantioseparation.

Capillary Electrophoresis for Enantiomeric Separation

Capillary Electrophoresis (CE) has emerged as an attractive technique for chiral separations due to its high efficiency, rapid analysis times, and low consumption of samples and reagents. mdpi.comnih.gov In chiral CE, a chiral selector is added to the background electrolyte, which interacts with the enantiomers to create a difference in their electrophoretic mobility, thus enabling their separation. mdpi.com

For azole antifungal agents, various cyclodextrins and their derivatives have been successfully employed as chiral selectors in CE. nih.govx-mol.netnih.govresearchgate.netnih.gov Studies on the enantioseparation of similar compounds like ketoconazole (B1673606) and miconazole (B906) have demonstrated the effectiveness of hydroxypropyl-β-cyclodextrin (HP-β-CD) as a chiral selector. researchgate.netnih.gov Although direct studies on this compound are limited, the established CE methods for other azole antifungals provide a strong foundation for developing a successful enantioseparation method for climbazole. The optimization of parameters such as buffer pH, concentration of the chiral selector, and applied voltage is critical for achieving baseline separation of the enantiomers. x-mol.netnih.gov

Spectroscopic and Spectrometric Techniques for Quantitative and Qualitative Analysis

Alongside separation techniques, spectroscopic and spectrometric methods are indispensable for the quantitative and qualitative analysis of this compound in various research contexts.

UV-Visible Spectrophotometry for Quantification in Research Samples

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for the quantification of climbazole in bulk and formulated samples. chemicalbook.com The method is based on the measurement of the absorbance of a climbazole solution at its wavelength of maximum absorption (λmax). For climbazole, the λmax is typically observed around 222 nm in an ethanol (B145695) solvent. chemicalbook.com

The quantification is achieved by creating a calibration curve of absorbance versus concentration using standards of known concentration. This method has been validated for its linearity, accuracy, and precision in accordance with ICH guidelines.

| Parameter | Finding |

| Solvent | Ethanol (99.9%) |

| λmax | 222 nm |

| Linearity Range | 5–25 µg/ml |

| Correlation Coefficient (R²) | 0.9938 |

| Accuracy (% Recovery) | 98.21% - 99.83% |

| Limit of Detection (LOD) | 2.37 µg/ml |

| Limit of Quantification (LOQ) | 7.20 µg/ml |

| Validation data for UV-spectrophotometric method for climbazole estimation. chemicalbook.com |

While this technique is robust for quantifying the total amount of climbazole, it does not differentiate between the (S) and (R) enantiomers. Therefore, it is typically used for the analysis of achiral samples or in conjunction with a chiral separation technique.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and the identification of metabolites due to its exceptional sensitivity and selectivity. mdpi.com This technique has been instrumental in studying the human metabolism of climbazole, leading to the identification and quantification of its metabolites in urine. up.pt

In these studies, a sample preparation step, often involving enzymatic hydrolysis, is followed by analysis using UHPLC coupled to a tandem mass spectrometer. up.pt The use of deuterated climbazole as an internal standard helps to ensure the accuracy of quantification. up.pt The high sensitivity of LC-MS/MS allows for the reliable quantification of climbazole metabolites in the low µg/L range. up.pt This capability is crucial for understanding the biotransformation pathways of climbazole in vivo.

Microbiological Assays for Potency Determination in Research Formulations

Microbiological assays are essential for determining the potency of antifungal agents like this compound in research formulations. These assays are based on the principle of observing the inhibitory effect of the compound on the growth of susceptible microorganisms. Unlike chemical methods such as HPLC, which quantify the amount of the compound, microbiological assays provide a measure of its biological activity. nih.gov This is particularly important for antifungal agents, as it reflects their true efficacy in inhibiting fungal growth. nih.gov

A commonly employed method is the cylinder-plate or agar (B569324) diffusion assay. researchgate.netresearchgate.net This technique involves inoculating a suitable agar medium with a susceptible test microorganism, such as Candida albicans. researchgate.netresearchgate.net Cylinders are then placed on the agar surface, and solutions containing known concentrations of a reference standard and the test sample of this compound are added to the cylinders. After an incubation period, the diameter of the zone of inhibition around each cylinder is measured. The potency of the test sample is then determined by comparing the size of its inhibition zone to those produced by the reference standard. researchgate.net

The validity of the assay is confirmed through statistical analysis, such as analysis of variance (ANOVA), to ensure linearity and parallelism between the dose-response curves of the standard and the test sample. researchgate.net Research has demonstrated that the cylinder-plate assay for climbazole is linear, precise, and accurate, making it a valuable method for quality control. researchgate.netresearchgate.net

For instance, a study quantifying climbazole in a shampoo formulation using a cylinder-plate assay with Candida albicans ATCC 10231 as the test organism demonstrated the method's reliability. researchgate.net The assay showed good linearity (r = 0.9766) and precision (RSD = 2.45%). researchgate.net The results obtained from the microbiological assay were statistically comparable to those from an HPLC method, indicating no significant difference between the two techniques for quantification. researchgate.net

Table 1: Parameters of a Cylinder-Plate Assay for Climbazole Potency

| Parameter | Details | Source |

|---|---|---|

| Assay Type | Cylinder-plate (Agar Diffusion) | researchgate.netresearchgate.net |

| Test Organism | Candida albicans ATCC 10231 | researchgate.netresearchgate.net |

| Principle | Measurement of the zone of inhibition of microbial growth. | researchgate.net |

| Validation | Linearity, precision, and accuracy confirmed by statistical analysis (ANOVA). | researchgate.netresearchgate.net |

| Reported Linearity (r) | 0.9766 | researchgate.net |

| Reported Precision (RSD) | 2.45% | researchgate.net |

Methodologies for Investigating this compound Disposition in Preclinical Matrices

Investigating the disposition of this compound, which includes its absorption, distribution, metabolism, and excretion (ADME), in preclinical matrices is crucial for understanding its pharmacokinetic profile. Various advanced analytical methodologies are employed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a primary technique due to its high sensitivity and specificity.

In preclinical studies involving animal models such as rats and mice, the analysis of this compound and its metabolites in biological matrices like plasma, urine, and tissues is performed. europa.eu For instance, after oral administration in mice, plasma concentrations of climbazole can be measured to assess its absorption and bioavailability. europa.eu

A validated LC-MS/MS method has been developed for the quantification of climbazole metabolites in human urine, which can be adapted for preclinical matrices. researchgate.net This method often involves an enzymatic hydrolysis step to deconjugate metabolites, followed by online solid-phase extraction (SPE) coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). researchgate.net Deuterated climbazole is often used as an internal standard to ensure accuracy. researchgate.net The use of atmospheric pressure chemical ionization (APCI) in positive mode and monitoring specific multiple reaction monitoring (MRM) transitions enhances the selectivity of detection. researchgate.net

For determining the deposition of this compound on the skin, a significant preclinical matrix for topical formulations, methods like the buffer scrub method have been utilized. researchgate.net This involves sampling the skin surface with a surfactant-modified phosphate-buffered saline (PBS) solution, followed by LC-MS/MS analysis to quantify the amount of climbazole present. researchgate.net Such methods have enabled the quantification of climbazole at the nanogram per square centimeter level. researchgate.net

Metabolic studies have shown that climbazole is rapidly metabolized, with excretion occurring mainly through the bile. europa.eu The identification of metabolites is a key aspect of disposition studies. For example, it has been postulated that climbazole is metabolized into two specific metabolites that are excreted in the urine, a hypothesis that was validated by identifying and quantifying these metabolites in real samples. researchgate.net

Table 2: Methodologies for this compound Disposition Analysis in Preclinical Matrices

| Methodology | Application | Matrix | Key Features | Source |

|---|---|---|---|---|

| LC-MS/MS | Quantification of climbazole and its metabolites. | Plasma, Urine, Tissues | High sensitivity and specificity, use of internal standards (e.g., deuterated climbazole), APCI or ESI source. | researchgate.net |

| Enzymatic Hydrolysis | Deconjugation of metabolites prior to analysis. | Urine | Allows for the measurement of total metabolite concentrations (conjugated and unconjugated). | researchgate.net |

| Online SPE-UHPLC-MS/MS | Automated sample clean-up and analysis. | Urine | Increases throughput and reduces matrix effects. | researchgate.net |

| Buffer Scrub Method | Sampling of climbazole from skin surfaces. | Skin | Uses a surfactant-modified PBS solution for efficient recovery. | researchgate.net |

Medicinal Chemistry and Future Research Directions for S Climbazole

Rational Design and Synthesis of Next-Generation (S)-Climbazole-Based Antifungal Agents

Rational drug design is the inventive process of creating new medications based on a detailed understanding of a biological target. scitechnol.comwikipedia.org For azole antifungals like climbazole (B1669176), the primary target is the fungal enzyme lanosterol (B1674476) 14-α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. nih.govresearchgate.net The inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death or growth inhibition. nih.gov

Future research into next-generation agents derived from this compound will leverage structure-based drug design to enhance potency, broaden the spectrum of activity against resistant fungal strains, and minimize off-target effects. Key strategies include:

Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry. By altering functional groups on the chlorophenoxy ring, the dimethylbutan-2-one moiety, or the imidazole (B134444) ring, researchers can probe interactions with the active site of fungal CYP51. The goal is to identify modifications that increase binding affinity and specificity for the fungal enzyme over its human orthologs, thereby reducing the potential for host toxicity. asm.org

Molecular Hybridization : This strategy involves combining the pharmacophoric elements of this compound with those of other antifungal classes or molecules with desirable properties. acs.org For instance, incorporating moieties known to overcome specific resistance mechanisms, such as efflux pump inhibition, could lead to synergistic effects and restore activity against drug-resistant pathogens. acs.org

Bioisosteric Replacement : Replacing certain atoms or groups within the this compound structure with bioisosteres (substituents with similar physical or chemical properties) can modulate its pharmacokinetic and pharmacodynamic profile. This can be used to improve metabolic stability, enhance oral bioavailability, or fine-tune target engagement. slideshare.net

The design process is heavily supported by computational tools, which can model the docking of novel analogues into the CYP51 active site, predict binding energies, and estimate pharmacokinetic properties before synthesis is undertaken. slideshare.netnih.gov This in silico approach accelerates the discovery cycle and prioritizes the synthesis of the most promising candidates. slideshare.net

Exploration of Multi-Component Crystal Strategies for Enhanced this compound Properties (e.g., Solubility, Bioavailability)

A significant challenge for many imidazole antifungal drugs, including climbazole, is their poor water solubility, which can limit bioavailability and formulation options. nih.govresearchgate.net Crystal engineering, specifically the formation of multi-component crystals like cocrystals and salts, offers a powerful strategy to overcome this limitation without altering the covalent structure of the active pharmaceutical ingredient (API). nih.govresearcher.life

Recent research on racemic climbazole has demonstrated the viability of this approach. nih.govresearchgate.net Scientists successfully synthesized and characterized three new multi-component crystals:

A salt with malonic acid (CLB-MA)

A cocrystal with succinic acid (CLB-SA)

A cocrystal with adipic acid (CLB-AA)

These new crystalline forms were thoroughly analyzed using techniques such as single-crystal X-ray diffraction (SCXRD), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC). nih.govresearchgate.netresearchgate.net The studies revealed that these multi-component crystals exhibit significantly improved physicochemical properties compared to pure climbazole.

Table 1: Properties of Climbazole Multi-Component Crystals This interactive table summarizes key findings from studies on racemic climbazole.

| Property | Pure Climbazole (Reference) | CLB-MA (Salt) | CLB-SA (Cocrystal) | CLB-AA (Cocrystal) | Citation |

|---|---|---|---|---|---|

| Solubility Improvement | 1x | ~22x | ~11x | ~6x | nih.gov, researchgate.net, researchgate.net |

| Antifungal Activity | Baseline | Enhanced | Enhanced | Enhanced | nih.gov, researchgate.net |